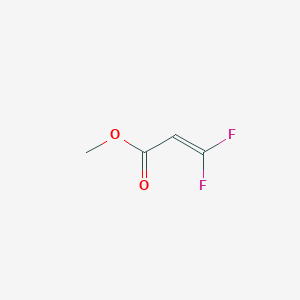

Methyl 3,3-difluoroacrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,3-difluoroprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2O2/c1-8-4(7)2-3(5)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCCJQXKXZNHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507275 | |

| Record name | Methyl 3,3-difluoroprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-05-3 | |

| Record name | Methyl 3,3-difluoroprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,3-difluoroacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3,3 Difluoroacrylate and Its Derivatives

Dehydrofluorinative Pathways to Difluoroacrylates

Dehydrofluorination of trifluoropropanoylates and related compounds represents a direct and common strategy for the preparation of difluoroacrylates. This approach involves the elimination of hydrogen fluoride (B91410) from a saturated precursor, typically promoted by a base.

Base-Promoted Eliminations from Trifluoropropanoylate Esters

A mild and efficient method for the synthesis of β,β-difluoro-α,β-unsaturated carbonyl compounds involves the use of cesium carbonate (Cs2CO3) to promote the dehydrofluorinative elimination of trifluoropropanoylate esters. researchgate.net This reaction can be carried out in the presence of various nucleophiles, leading to the in-situ formation of the 3,3-difluoroacrylate ester, which can then be trapped by the nucleophile. researchgate.netresearchgate.net The reaction's success is dependent on the presence of the base, as no reaction occurs in its absence. researchgate.netresearchgate.net While Cs2CO3 is effective, stronger bases such as sodium methoxide (B1231860) or sodium hydroxide (B78521) are also utilized for the dehydrofluorination of difluoropropionic acid, although these conditions can be harsh and may lead to side reactions like polymerization at high temperatures. uzh.ch The choice of base can be critical; for instance, weak bases like sodium carbonate or calcium hydroxide are reported to be less effective for this transformation. uzh.ch

The following table summarizes the base-promoted elimination of a trifluoropropanoylate ester in the presence of a nucleophile.

| Entry | Reactant | Base | Nucleophile | Product | Yield |

| 1 | Ethyl 3,3,3-trifluoropropanoate | Cs2CO3 | 2-Aminophenol | Ethyl 2-(benzo[d]oxazol-2-yl)acetate | 81% researchgate.net |

| 2 | Ethyl 3,3,3-trifluoropropanoate | Cs2CO3 | 2-Aminothiophenol | Undesired product | 71% researchgate.net |

| 3 | Ethyl 3,3,3-trifluoropropanoate | Cs2CO3 | Benzene-1,2-diamine | Complicated products | Trace researchgate.net |

Mechanistic Considerations in Dehydrofluorination Processes

The mechanism of base-promoted dehydrofluorination is thought to proceed through the formation of an unstable β,β-difluoro-α,β-unsaturated carbonyl intermediate. researchgate.net Control experiments have strongly indicated that the 3,3-difluoroacrylate is an intermediate in the Cs2CO3-promoted reaction. researchgate.netresearchgate.net The process is initiated by the base, which facilitates the elimination of hydrogen fluoride from the trifluoropropanoylate ester. researchgate.net The resulting 3,3-difluoroacrylate is a highly reactive species. researchgate.net In the presence of a nucleophile, this intermediate is rapidly trapped. researchgate.netresearchgate.net Further elimination and addition steps can occur, potentially leading to monofluorinated or fully defluorinated products, depending on the reaction conditions and the nature of the nucleophile. researchgate.netresearchgate.net In the context of fluoropolymers, dehydrofluorination is understood as an attack of a hydroxide ion on the hydrogen, inducing electron transfer and the subsequent loss of a fluoride ion to form a carbon-carbon double bond. rsc.org The hydrogen fluoride generated can then react with the base present in the system. rsc.org

Cycloaddition-Based Routes to Fluorinated Acrylic Structures

Cycloaddition reactions offer a powerful tool for the construction of complex cyclic and acrylic structures containing fluorine. These methods involve the reaction of a fluorinated component with a suitable partner to form a new ring system, which can then be further transformed to yield the desired difluoroacrylate.

[2+2] Cycloaddition of Fluorinated Olefins and Nitriles

While the direct [2+2] cycloaddition of fluorinated olefins with nitriles to form precursors for methyl 3,3-difluoroacrylate is not extensively documented in the provided search results, related cycloaddition reactions highlight the reactivity of fluorinated building blocks. For instance, [2+2] cycloadditions of hexafluorothioacetone (B74735) with certain gem-disubstituted ethylenes have been shown to yield thietanes. koyauniversity.org In some cases, the initially formed kinetic product can rearrange to the thermodynamically more stable regioisomer. koyauniversity.org The reactivity in these cycloadditions is influenced by the electronic nature of the substituents on the olefin. koyauniversity.org While not a direct synthesis of difluoroacrylates, these examples demonstrate the principle of using fluorinated components in [2+2] cycloaddition reactions. Other types of cycloadditions, such as cobalt-catalyzed [2+2+2] cycloadditions of fluorine-containing alkynes with nitriles, have been successfully employed to construct fluoroalkylated pyridine (B92270) derivatives. researchgate.netresearchgate.netacs.org

Diels-Alder Reactions for Difluoroacrylate Synthesis (e.g., from Dibromodifluoromethane (B1204443) and Furan)

A facile and efficient synthesis of ethyl 3,3-difluoroacrylate has been developed utilizing a Diels-Alder reaction. This method involves the reaction of a difluorinated dienophile with a diene, such as furan (B31954). The required difluorinated dienophile can be generated in situ from precursors like dibromodifluoromethane. The Diels-Alder adduct can then be converted to the target difluoroacrylate. The use of furan and its derivatives as dienes in Diels-Alder reactions is a well-established strategy in organic synthesis.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a versatile and powerful tool for the synthesis and functionalization of fluorinated organic molecules, including difluoroacrylates and their derivatives. These methods often offer high efficiency, selectivity, and functional group tolerance.

A variety of transition metals, including rhodium, nickel, and palladium, have been employed in catalytic systems for reactions involving gem-difluoroalkenes. For example, a Rh(III)-catalyzed [4+1] cyclization has been reported using a gem-difluoroacrylate as a C1 coupling partner to construct ester-substituted (E)-3-methyleneisoindolin-1-ones. Nickel-catalyzed enantioselective reductive aryl monofluoroalkenylation of alkenes with gem-difluoroalkenes provides a route to oxindoles containing a monofluoroalkenyl substituent in good yields and high enantiomeric excess.

Many of these transition metal-catalyzed reactions proceed through a β-fluoride elimination step from a metal-alkyl intermediate, leading to monofluorinated products. However, strategies that retain the difluoromethylene group are also being developed. These catalytic reactions can be applied to the late-stage functionalization of complex and biologically active molecules.

The table below provides examples of transition metal-catalyzed reactions involving gem-difluoroalkenes.

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| Rh(III) | [4+1] Cyclization | Aryl Ketone O-methyl Oximes, gem-Difluoroacrylate | Ester-substituted (E)-3-Methyleneisoindolin-1-ones | |

| Ni-catalyst | Reductive Cross-Coupling | Alkenes, Aryl Bromides, gem-Difluoroalkenes | Monofluoroalkenyl-substituted Oxindoles | |

| Pd(0) | Mizoroki-Heck Reaction | gem-Difluoroalkenes, Alkenes | Monofluorinated 1,3-Dienes | |

| CoCl2(phen)/ZnBr2/Zn | [2+2+2] Cycloaddition | Fluorinated Diynes, Nitriles | α-Fluoroalkylated Pyridines | researchgate.net |

Copper-Catalyzed Borylative Defluorination for Gem-Difluoroallyl Boronates

A significant advancement in the synthesis of fluorinated compounds involves the copper-catalyzed formal SN2′ defluorinative borylation of 3-substituted 3,3-difluoropropenes. nih.govorganic-chemistry.org This methodology provides access to primary 3-fluoroallylboronic esters, which are valuable synthetic intermediates, with high yields and excellent Z/E stereoselectivity. nih.govorganic-chemistry.org These products are precursors to stereodefined (Z)-fluoroalkenes, which can serve as bioisosteres of amides. nih.gov

The reaction typically involves treating a 3-substituted 3,3-difluoropropene with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a copper catalyst. nih.gov A key aspect of this method is the use of a substoichiometric amount of a base, like sodium tert-butoxide (NaOtBu), which acts as an initiator. nih.gov The fluoride eliminated during the reaction is proposed to induce the transmetalation of the boryl group to the copper center, continuing the catalytic cycle. nih.gov

Research has shown that the choice of ligand for the copper catalyst can influence the stereoselectivity of the reaction. For instance, while a catalyst derived from CuCl and PCy₃ provided moderate Z/E selectivity for certain substrates, using a catalyst with a xantphos (B1684198) ligand, Cu(xantphos)Cl, resulted in excellent selectivity (>95:5 Z/E). nih.gov A ligand-free copper-catalyzed approach has also been reported for the β-borylation and defluorination of β-substituted, α-trifluoromethyl-α,β-unsaturated esters, yielding geminal-difluoroallyl boronic acid derivatives. rsc.org This ligand-free system demonstrates tolerance for various substrates. rsc.org

The scope of the copper-catalyzed borylative defluorination is broad, accommodating various functional groups. The reaction has been successfully applied to substrates bearing aryl, alkyl, and even highly fluorinated chains, consistently producing the corresponding allyl boronic esters in good to excellent yields and high stereoselectivity. nih.gov

Table 1: Copper-Catalyzed Defluorinative Borylation of Various 3,3-Difluoropropenes

| Substrate (gem-difluoroalkene) | Catalyst/Ligand | Base | Product (3-fluoroallylboronic ester) | Yield | Z/E Ratio | Reference |

| 2-(1,1-difluoroallyl)naphthalene | CuCl/PCy₃ | NaOtBu | 2a | 85% | >95:5 | nih.gov |

| (3,3-Difluoroprop-1-en-2-yl)benzene | CuCl/PCy₃ | NaOtBu | 2b | 87% | >95:5 | nih.gov |

| 1-((3,3-Difluoroprop-1-en-2-yl)methyl)-4-methoxybenzene | CuCl/PCy₃ | NaOtBu | 2g | 80% | >95:5 | nih.gov |

| Aliphatic Tertiary Alcohol (1i) | CuCl/PCy₃ | NaOtBu | 2i | 86% | >95:5 | nih.gov |

| Secondary Alcohol (1j) | Cu(xantphos)Cl | NaOtBu | 2j | 84% | >95:5 | nih.gov |

| 1H,1H,2H-Perfluorooctene (1k) | CuCl/PCy₃ | NaOtBu | 2k | 95% | >95:5 | nih.gov |

Palladium-Catalyzed Approaches to Fluorinated Alkenes

Palladium catalysis offers a powerful tool for C-C bond formation, and this has been extended to the synthesis of fluorinated alkenes. One notable method is the palladium-catalyzed defluorinative coupling of 1-aryl-2,2-difluoroalkenes with boronic acids to stereoselectively produce monofluorostilbenes. nih.gov This reaction demonstrates a transformation of a difluoroalkene rather than its direct synthesis, showcasing the reactivity of the gem-difluoroalkene moiety.

The optimized conditions for this transformation utilize palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) as the catalyst, with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) serving as the ligand in dimethylformamide (DMF) at elevated temperatures. nih.gov A key feature of this reaction is its high stereoselectivity, yielding monofluorostilbene products with a diastereomeric ratio of ≥50:1. nih.gov

The proposed mechanism does not involve a traditional redox cycle with palladium(0). Instead, it is thought to proceed via a redox-neutral pathway involving migratory insertion followed by β-fluoride elimination from an organometallic intermediate. nih.gov Evidence for this pathway includes the observation of a 1,4-conjugate addition product when a difluoroacrylate was subjected to the reaction conditions, suggesting the formation of a palladium alkyl intermediate. nih.gov The reaction tolerates a range of functional groups on both the difluoroalkene and the boronic acid coupling partners. nih.gov

Table 2: Palladium-Catalyzed Defluorinative Coupling of Difluoroalkenes with Boronic Acids

| Difluoroalkene | Boronic Acid | Catalyst/Ligand | Product (Monofluorostilbene) | Yield | Reference |

| 1a | Phenylboronic acid | Pd(TFA)₂ / dtbbpy | 3a | 71% | nih.gov |

| 1a | 4-Methoxyphenylboronic acid | Pd(TFA)₂ / dtbbpy | 3b | 72% | nih.gov |

| 1a | 4-Trifluoromethylphenylboronic acid | Pd(TFA)₂ / dtbbpy | 3c | 63% | nih.gov |

| 1b | Phenylboronic acid | Pd(TFA)₂ / dtbbpy | 3f | 66% | nih.gov |

| 1c | 4-Acetylphenylboronic acid | Pd(TFA)₂ / dtbbpy | 3i | 54% | nih.gov |

Other Synthetic Strategies for Difluoroacrylates

Beyond the specific copper and palladium-catalyzed methods, a variety of other strategies have been developed for the synthesis of difluoroacrylates.

A transition-metal-free approach involves the cross-coupling of diazo compounds with a difluorocarbene source, such as TMSCF₃ (Ruppert-Prakash reagent) or TMSCF₂Br. organic-chemistry.org This method efficiently produces various disubstituted 1,1-difluoroalkenes, including difluoroacrylates, through the direct nucleophilic addition of the diazo compound to the difluorocarbene, followed by the elimination of nitrogen gas. organic-chemistry.org The reaction is initiated by sodium iodide (NaI) or tetrabutylammonium (B224687) bromide (TBAB) in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org

Another strategy employs organocopper reagents for the highly Z-selective synthesis of α,β-difluoroacrylates. acs.orgnih.gov This reaction involves the treatment of a 2,3,3-trifluoroacrylate substrate with a Grignard reagent in the presence of a catalytic amount of a copper(I) salt, such as CuBr. acs.orgnih.gov The reaction proceeds via an addition-elimination mechanism and provides the desired (Z)-α,β-difluoroacrylates in good to excellent yields. acs.org

Cesium carbonate (Cs₂CO₃) has been used to promote the defluorination and functionalization of α-trifluoromethyl (CF₃) carbonyl compounds. rsc.org In this process, this compound is formed as a key intermediate through an elimination reaction. rsc.org This intermediate can then be trapped by various nucleophiles (N-, O-, S-nucleophiles) to yield β,β-disubstituted α,β-unsaturated carbonyl compounds. rsc.org

A more direct fluorinating approach utilizes bromine trifluoride (BrF₃). acs.org In this method, a 2-carboalkoxy-1,1-bis(methyl sulfide)-1-alkene derivative is treated with BrF₃ in a solvent like CFCl₃ to yield alkyl 2-alkyl-β,β-difluoroacrylates. acs.org

Finally, a facile and well-established synthesis of ethyl 3,3-difluoroacrylate involves the reaction of ethyl bromoacetate (B1195939) with dibromodifluoromethane (CF₂Br₂) in the presence of a zinc-copper couple. acs.org

Table 3: Overview of Other Synthetic Strategies for Difluoroacrylates

| Method | Starting Materials | Key Reagents | Product Type | Reference |

| Transition-Metal-Free Olefination | Diazo compounds, TMSCF₃ | NaI or TBAB | 1,1-Difluoroalkenes (including difluoroacrylates) | organic-chemistry.org |

| Organocopper Addition-Elimination | Benzyl 2,3,3-trifluoroacrylate, Grignard reagents | Catalytic CuBr | (Z)-α,β-Difluoroacrylates | acs.orgnih.gov |

| Base-Promoted Elimination | α-Trifluoromethyl esters | Cs₂CO₃, Nucleophiles | β-Substituted α,β-unsaturated carbonyls (via difluoroacrylate intermediate) | rsc.org |

| Direct Fluorination | 2-Carboalkoxy-1,1-bis(methyl sulfide)-1-alkenes | BrF₃ | β,β-Difluoroacrylates | acs.org |

| Reformatsky-type Reaction | Ethyl bromoacetate, CF₂Br₂ | Zn-Cu couple | Ethyl 3,3-difluoroacrylate | acs.org |

Reactivity and Reaction Mechanisms of Methyl 3,3 Difluoroacrylate

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of the carbon-carbon double bond in methyl 3,3-difluoroacrylate dictates its reactivity towards nucleophiles. The gem-difluoro substitution significantly enhances the electrophilicity of the β-carbon, facilitating nucleophilic attack.

Cascade Reactions Involving Nucleophilic Attack and Subsequent Eliminations

This compound can participate in cascade reactions initiated by a nucleophilic attack. These sequential reactions often involve an initial addition of the nucleophile to the β-carbon, followed by the elimination of a fluoride (B91410) ion. This process can lead to the formation of monofluoroalkenes. researchgate.net For instance, the reaction of gem-difluoroalkenes with certain nucleophiles can trigger a cascade of C–F bond functionalizations. acs.org One notable example involves a nickel-catalyzed reductive cross-coupling of gem-difluoroalkenes with alkenyl-electrophiles and D₂O. acs.org This reaction proceeds through successive defluorination steps, ultimately generating deuterated 1,3-dienes. acs.org Mechanistic studies suggest that α-alkenyl-substituted monofluoroalkenes are key intermediates in this transformation. acs.org

The reaction begins with the formation of a nucleophilic alkenyl-Ni(I) intermediate, which then adds to the gem-difluoroalkene. acs.org Subsequent β-fluoride elimination yields a monofluoro-1,3-diene intermediate. acs.org A similar sequence involving oxidative addition of D₂O and another β-fluoride elimination furnishes the final deuterated product. acs.org

Reactivity with N-, O-, and S-Nucleophiles

This compound readily reacts with a variety of nitrogen (N-), oxygen (O-), and sulfur (S-) nucleophiles. rsc.org Control experiments have shown that this compound is a likely intermediate in the cesium carbonate-promoted defluorination and functionalization of α-CF₃ carbonyl compounds with these nucleophiles. rsc.orgnih.gov

The general mechanism involves the nucleophilic addition of the heteroatom to the electrophilic β-carbon of the difluoroacrylate. This is often followed by subsequent transformations. For example, reactions with S-nucleophiles like aryl thiols proceed efficiently to give defluorinated products in good to excellent yields. rsc.org Aliphatic thiols also participate successfully in this reaction. rsc.org

Similarly, O-nucleophiles such as phenols react smoothly to afford the corresponding monofluoromethylated ether products in high yields. cas.cn The reaction can also be extended to aliphatic alcohols, although sometimes with lower yields. cas.cn

Nitrogen nucleophiles also exhibit reactivity towards this compound. For instance, bidentate nucleophiles like 2-aminophenols can lead to the formation of benzooxazole derivatives through a sequence of defluorinative substitution, intramolecular cyclization, and aromatization. rsc.org

Table 1: Reactivity of this compound with Various Nucleophiles

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

| S-Nucleophile | 4-Mercaptotoluene | β,β-S-substituted α,β-unsaturated carbonyl compound | nih.gov |

| O-Nucleophile | Phenol | Monofluoromethylated ether | cas.cn |

| N-Nucleophile | 2-Aminophenol | Benzooxazole derivative | rsc.org |

Regio- and Stereochemical Control in Addition Reactions

The regioselectivity of nucleophilic additions to this compound is primarily governed by the strong polarization of the double bond. The two fluorine atoms create a highly electropositive β-carbon, which is the exclusive site of attack for nucleophiles. nih.gov

The stereochemistry of these addition reactions can be influenced by several factors. In many cases, the initial nucleophilic attack leads to a carbanionic intermediate. The subsequent protonation or reaction with an electrophile can occur from either face of the molecule, potentially leading to a mixture of stereoisomers. dalalinstitute.com However, in enzyme-catalyzed reactions or when using chiral auxiliaries, high levels of stereocontrol can be achieved. libretexts.org The geometry of the substrate can also play a role; if one face of the molecule is sterically hindered, the nucleophile will preferentially attack from the less hindered side, resulting in a non-racemic mixture of products. libretexts.org For additions to acyclic olefins, rotation around the newly formed carbon-carbon single bond in the intermediate can lead to a mixture of syn and anti addition products, making the reaction stereoselective but not always stereospecific. dalalinstitute.com

Cycloaddition Reactions of Difluoroacrylates

This compound also serves as a dienophile and a dipolarophile in various cycloaddition reactions, leading to the formation of complex cyclic structures.

Intermolecular Diels-Alder Reactions with Dienes (e.g., Furan)

This compound can participate in Diels-Alder reactions with dienes such as furan (B31954). acs.org The electron-withdrawing nature of the gem-difluoro group enhances the dienophilic character of the acrylate (B77674). The reaction between ethyl 3,3-difluoro-2-(N,N-diethylcarbamoyloxy)-2-propenoate, a related difluorinated alkene, and furan proceeds rapidly in the presence of a tin(IV) catalyst. sci-hub.se In contrast, the non-fluorinated counterpart fails to react under the same conditions, highlighting the activating effect of the fluorine atoms. sci-hub.se

These reactions can be highly stereoselective. sci-hub.se The stereochemical outcome is well-predicted by density functional theory (DFT) calculations, which suggest a highly polar transition state stabilized by the Lewis acid catalyst. sci-hub.se The use of Lewis acids can significantly improve reaction rates and yields in Diels-Alder reactions involving furan. sci-hub.se

Table 2: Diels-Alder Reaction of a Difluoroacrylate with Furan

| Dienophile | Diene | Catalyst | Outcome | Reference |

| Ethyl 3,3-difluoro-2-(N,N-diethylcarbamoyloxy)-2-propenoate | Furan | Tin(IV) chloride | Rapid reaction, high yield | sci-hub.se |

| 2-(N,N-Diethylcarbamoyloxy)-2-propenoate | Furan | Tin(IV) chloride | No reaction | sci-hub.se |

[3+2] Cycloaddition with Dipolarophiles (e.g., Nitrones, Azomethine Ylides)

This compound is an effective dipolarophile in [3+2] cycloaddition reactions. These reactions provide a powerful method for the synthesis of five-membered heterocyclic rings. mdpi.com

With nitrones, the reaction proceeds via a type I [3+2] cycloaddition. nih.gov The regioselectivity is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the difluoroalkene, which is predominantly located on the electropositive gem-difluorinated carbon. nih.gov This leads to a specific regioisomer. nih.gov

Similarly, this compound reacts with azomethine ylides, which are typically generated in situ. researchgate.netmdpi.com These 1,3-dipolar cycloadditions are valuable for constructing fluorinated pyrrolidine (B122466) derivatives. researchgate.net The reaction can be highly diastereoselective and, with the use of chiral catalysts, can be rendered enantioselective, providing access to enantioenriched fluorinated heterocycles. researchgate.net

Table 3: [3+2] Cycloaddition Reactions of Difluoroacrylates

| Dipole | Dipolarophile | Product | Reference |

| Nitrone | gem-Difluorinated alkene | Isoxazolidine (B1194047) derivative | nih.gov |

| Azomethine ylide | 1,1-Difluorostyrene | Fluorinated pyrrolidine | researchgate.net |

Investigation of Pericyclic Reaction Stereoselectivity

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. numberanalytics.commsu.edu Their stereospecificity makes them powerful tools in organic synthesis. numberanalytics.comtestbook.com The stereochemical outcome is governed by the conservation of orbital symmetry, as described by the Woodward-Hoffmann rules. numberanalytics.com

In the context of this compound, a notable pericyclic reaction is the Diels-Alder reaction, a type of [4+2] cycloaddition. For instance, the reaction of ethyl 3,3-difluoroacrylate with furan has been reported. acs.org Another significant class of pericyclic reactions relevant to fluorinated acrylates is the 1,3-dipolar cycloaddition. Theoretical studies using density functional theory (DFT) have been employed to investigate the regio- and stereoselectivities of [3+2] cycloaddition reactions between nitrones and difluoroacrylates, leading to the formation of 5,5-difluoroisoxazolidines. researchgate.net

Factors influencing the stereoselectivity of pericyclic reactions include:

Orbital symmetry of reactants: The symmetry of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates the allowed reaction pathway. numberanalytics.com

Substituents: The electronic and steric properties of substituents on the diene and dienophile can influence the endo/exo selectivity and facial selectivity of the reaction. numberanalytics.com

Reaction conditions: Temperature and solvent can also play a role in determining the stereochemical outcome. numberanalytics.comtestbook.com

Metal-Catalyzed Functionalizations

Transition metal catalysis has emerged as a powerful tool for the functionalization of gem-difluoroalkenes, including this compound. These reactions often proceed with high selectivity and functional group tolerance.

Copper-Catalyzed Transformations of Gem-Difluoroalkenes

Copper-catalyzed reactions have been extensively used for the transformation of gem-difluoroalkenes. These include defluorinative borylation, where a C-F bond is replaced by a C-B bond. rsc.org For example, copper iodide has been used to catalyze the borylative defluorination of α,β-unsaturated esters. rsc.org The resulting gem-difluoroallyl boronic acid derivatives are versatile intermediates for further functionalization. rsc.org

Copper catalysis is also employed in radical reactions. For instance, a copper-catalyzed C-H difluoroacetylation–cycloamidation of anilines with ethyl bromodifluoroacetate has been developed to synthesize 3,3-difluoro-2-oxindoles. mdpi.com In these reactions, a CF₂CO₂R radical is often proposed as a key intermediate. mdpi.com

Palladium-Catalyzed C-F Bond Functionalization and Cross-Couplings

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been successfully applied to the C-F bond functionalization of gem-difluoroalkenes. A significant achievement is the development of stereodivergent methods that allow for the selective synthesis of either (E)- or (Z)-monofluoroalkenes from the same gem-difluoroalkene substrate. nih.govnih.gov This is achieved by employing different palladium catalytic systems, such as Pd(II) versus Pd(0), which proceed through distinct reaction pathways. nih.govresearchgate.net

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an organic halide with an alkene, has also been adapted for the C-F bond alkenylation of tetrasubstituted gem-difluoroalkenes. acs.org This reaction allows for the synthesis of monofluorinated 1,3-dienes with control over the geometry of each double bond. acs.org

| Catalyst System | Reactant | Product | Selectivity | Reference |

| Pd(II) | Trisubstituted β,β-difluoroacrylates and arylboronic acids | (Z)-monofluoroalkenes | Excellent diastereoselectivity (>99:1) | nih.gov |

| Pd(0) | Trisubstituted β,β-difluoroacrylates and arylboronic acids | (E)-monofluoroalkenes | Excellent diastereoselectivity (>99:1) | nih.gov |

| Pd(PPh₃)₄ | Tetrasubstituted gem-difluoroalkenes and terminal alkynes | Monofluoroenynes | E/Z ratio >99:1 | researchgate.net |

| Pd(0) | gem-difluoroalkene and another alkene | Monofluorinated 1,3-diene | High diastereoselectivity | acs.org |

Reductive Cross-Coupling Reactions of Gem-Difluoroalkenes

Reductive cross-coupling reactions provide a powerful method for the formation of C-C bonds. Nickel-catalyzed reductive cross-coupling reactions of gem-difluoroalkenes with alkyl halides have been developed to synthesize a variety of functionalized monofluoroalkenes. acs.orgresearchgate.net These reactions often exhibit excellent Z-selectivity and broad functional group compatibility. acs.orgresearchgate.net The mechanism typically involves the cleavage of a C-F bond and the activation of an alkyl halide. researchgate.netacs.org

Furthermore, nickel-promoted electrochemical reductive cross-coupling provides an alternative approach to access functionalized gem-difluoroalkenes, avoiding the use of stoichiometric metal reductants. sioc-journal.cn This method can be applied to the allylic defluorination of trifluoromethyl alkenes coupled with the decarboxylation of redox-active esters or the dehalogenation of alkyl halides. sioc-journal.cn

Radical Addition Reactions

Radical reactions offer a complementary approach to the functionalization of this compound. Radical addition reactions to the double bond can be initiated by various methods, including the use of radical initiators like di-tert-butyl peroxide or dibenzoyl peroxide. researchgate.net The addition of a radical species to the double bond of an alkene is a key step in these transformations. openstax.org

For example, the reaction of α,β,β-trifluoroacrylates with nucleophilic radical species generated from cyclic ethers can lead to the corresponding radical adducts in good yields. researchgate.net These reactions can be highly regioselective.

Computational and Theoretical Studies of Reactivity

Computational and theoretical studies play a crucial role in understanding the reactivity and reaction mechanisms of this compound. Quantum chemistry methods, such as density functional theory (DFT), are used to investigate reaction pathways, predict reactive sites, and elucidate the origins of stereoselectivity. researchgate.netnih.gov

For instance, DFT calculations have been used to rationalize the regio- and stereoselectivities of [3+2] cycloaddition reactions of nitrones with difluoroacrylates. researchgate.net These studies can provide insights into the transition state geometries and activation energies, helping to explain the observed product distributions. researchgate.net Theoretical methods are also employed to study the kinetics and mechanisms of gas-phase reactions involving similar compounds. rsc.org

Density Functional Theory (DFT) Analysis of Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions, providing detailed insights into the electronic structure of reactants, intermediates, and transition states. mdpi.commdpi.com For molecules like this compound, DFT calculations help elucidate various potential reaction pathways, including cycloadditions, nucleophilic additions, and radical reactions. nih.govresearchgate.net

Computational studies on related gem-difluoroalkenes reveal that the fluorine atoms differentially polarize the alkene termini. nih.gov Specifically, the C3 carbon (β-carbon) bearing the fluorine atoms becomes electron-deficient due to the inductive effect of fluorine, while the C2 carbon (α-carbon) becomes comparatively electron-rich. nih.gov However, negative hyperconjugation effects can render the β-carbon nucleophilic. nih.gov This electronic profile dictates the feasibility of several reaction pathways.

Commonly investigated reaction pathways for gem-difluoroalkenes using DFT include:

[4+2] Cycloaddition Reactions: DFT studies on the Diels-Alder reaction of ethyl 3,3-difluoroacrylate with furan demonstrate the utility of this pathway for creating complex fluorinated cyclic systems. koyauniversity.orgkoyauniversity.org Theoretical calculations are used to model the concerted mechanism of this reaction. koyauniversity.org

Nucleophilic Addition: The polarized nature of the difluoroalkene double bond makes it susceptible to nucleophilic attack. nih.gov DFT calculations can model the approach of a nucleophile, the formation of an intermediate, and subsequent reaction steps, such as elimination.

Radical Addition: The reactivity of fluorinated acrylates with radical species has also been explored. researchgate.net DFT can be used to analyze the regioselectivity of nucleophilic radical additions to the double bond. researchgate.net

DFT calculations typically employ functionals like B3LYP in combination with basis sets such as 6-31G(d) to optimize geometries and calculate energies of all species along a proposed reaction coordinate. koyauniversity.orgkoyauniversity.org This allows for a comparative analysis of different potential mechanisms, identifying the most energetically favorable route. rsc.org

Elucidation of Transition States and Energy Profiles

A cornerstone of mechanistic studies using DFT is the location and characterization of transition states (TS). rsc.orgresearchgate.net A transition state represents the highest energy point along a reaction coordinate, and its structure and energy (the activation energy) are critical for determining the reaction rate. pressbooks.pub Frequency calculations are performed to verify a located stationary point as a true transition state, which must possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate. koyauniversity.orgresearchgate.net

For example, in the DFT study of the [4+2] cycloaddition of trifluoroethylene (B1203016) (a related fluorinated alkene) with various dienes, the energy profiles for both endo and exo approaches were calculated. koyauniversity.org The calculations revealed that the exo pathway was both kinetically and thermodynamically favored over the endo pathway. koyauniversity.org The activation energies (Ea) and reaction energies (ΔE) provide a quantitative picture of the reaction's progress.

| Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |

|---|---|---|

| Endo | 26.99 | -27.17 |

| Exo | 25.54 | -28.71 |

Similarly, DFT analysis of the Wittig-type reaction to form gem-difluoroalkenes from chlorodifluoroacetate identified the key transition states and intermediates. acs.org The study calculated the Gibbs free activation energies (ΔG‡) for critical steps, such as the initial decarboxylation and the final retro-[2+2] elimination, which was driven by the formation of a thermodynamically stable P=O bond. acs.org

| Reaction Step | Transition State | ΔG‡ (kcal/mol) |

|---|---|---|

| Decarboxylation of ClCF₂CO₂Na | TSA1 | ~30.5 |

| Nucleophilic attack on aldehyde | TSA3 | 11.8 |

| Retro-[2+2] elimination | TSA4 | 26.3 |

These energy profiles, constructed from DFT data, provide a detailed map of the reaction landscape, allowing researchers to understand why certain products are formed preferentially. pressbooks.pub

Theoretical Insights into Selectivity and Fluorine Effects

The two fluorine atoms on this compound are not mere spectators; they actively control the molecule's reactivity and the selectivity of its reactions. nih.gov DFT calculations provide profound insights into these "fluorine effects."

One of the most significant effects is the fluorine-induced polarization of the alkene. nih.gov While fluorine is highly electronegative, leading to an electron-deficient carbon at the C3 position, resonance effects from fluorine's lone pairs (negative hyperconjugation) make the β-carbon (C3) nucleophilic. nih.gov This electronic perturbation is key to the high regioselectivity observed in many reactions. For instance, in electrophilic addition reactions, the initial attack by a nucleophile occurs preferentially at the gem-difluorinated carbon, a regioselectivity rationalized by the ability of the fluorine atoms to stabilize the developing cationic charge at this position via hyperconjugation. nih.gov

In cycloaddition reactions, the fluorine atoms also influence the stereoselectivity and the nature of the transition state. DFT studies on the cycloaddition of trifluoroethylene showed that the presence of the fluorine atoms leads to a more asynchronous transition state. koyauniversity.org This means that the two new sigma bonds are not formed to the same extent in the TS. The bond formation to the more electrophilic carbon (the one bearing the fluorine atoms) is typically more advanced. koyauniversity.org The calculations also consistently predict that the exo adduct is favored both kinetically and thermodynamically, a finding that contrasts with many non-fluorinated Diels-Alder reactions where the endo product is the kinetic favorite. koyauniversity.org

These theoretical insights are crucial for predicting reaction outcomes and for the rational design of synthetic strategies utilizing this compound and other gem-difluoroalkenes to build complex, fluorinated molecules. nih.govrsc.org

Polymerization Science and Engineering of Difluorinated Acrylates

Free Radical Polymerization Behavior

The introduction of fluorine atoms onto the acrylate (B77674) backbone significantly influences the monomer's reactivity in polymerization processes. This section explores the nuances of free radical polymerization of difluorinated acrylates, with a specific focus on Methyl 3,3-difluoroacrylate.

Monomer Reactivity in Homopolymerization

Unlike their non-fluorinated counterparts, certain fluorinated acrylates, including ethyl 2-methyl-3,3-difluoroacrylate, exhibit a notable lack of polymerizability under radical initiation conditions. researchgate.netresearchgate.net Instead of forming long polymer chains, these monomers tend to participate in other reactions, such as the formation of adducts. researchgate.netresearchgate.net This reluctance to homopolymerize is a critical consideration in the design of polymerization strategies involving these monomers.

The reactivity of a monomer in radical polymerization is a key characteristic. fujifilm.com The process itself is a chain reaction involving initiation, propagation, chain transfer, and termination steps. fujifilm.com The structure of the monomer plays a crucial role in its polymerizability. researchgate.net

Copolymerization with Non-Fluorinated and Fluorinated Monomers

While homopolymerization of certain difluoroacrylates is challenging, they can be incorporated into polymer chains through copolymerization with other monomers. The copolymerization of fluorinated monomers with non-fluorinated monomers like acrylates can be difficult due to the significantly different reactivity ratios of the monomers. nih.gov For instance, fluorinated alkenes generally show poor reactivity when copolymerizing with polar non-fluorinated monomers such as acrylates. nih.gov

However, successful copolymerizations have been reported. For example, dodecafluoroheptyl methacrylate (B99206) has been copolymerized with methyl methacrylate (MMA) and butyl acrylate (BA) via miniemulsion polymerization. cityu.edu.hk The resulting copolymers exhibit properties influenced by the fluorine content. Similarly, the radical copolymerization of 2-(trifluoromethyl)acrylic acid and its alkyl esters with various electron-donating hydrogenated monomers often leads to alternating copolymers. researchgate.net Furthermore, recent research has focused on the copolymerization of these fluorinated monomers with other fluorinated monomers like vinylidene fluoride (B91410) (VDF) to create novel fluoropolymers. researchgate.net

The choice of comonomer and polymerization technique is critical for achieving successful incorporation of difluoroacrylate units. For instance, the copolymerization of vinylidene fluoride with 2-trifluoromethacrylic acid is a known reactive pair. researchgate.net

Table 1: Examples of Copolymerization involving Fluorinated Acrylates

| Fluorinated Monomer | Comonomer(s) | Polymerization Method | Resulting Polymer |

| Dodecafluoroheptyl methacrylate | Methyl methacrylate, Butyl acrylate | Miniemulsion Polymerization | Random fluorinated acrylate copolymer |

| 2-(Trifluoromethyl)acrylic acid and its esters | α-Olefins, Vinyl ethers, Styrene | Radical Copolymerization | Alternating copolymers |

| Alkyl 2-trifluoromethacrylates | Vinylidene fluoride (VDF) | Radical Copolymerization | Fluoropolymers |

Adduct Formation in Lieu of Polymerization for Specific Fluoroacrylates

A significant characteristic of certain fluoroacrylates, such as ethyl 2-methyl-3,3-difluoroacrylate, is their propensity to form 1:1 adducts with α-alkoxy radicals in high yields instead of undergoing polymerization. researchgate.netresearchgate.net This behavior highlights a competing reaction pathway that dominates over the desired chain propagation. The formation of these adducts is a key factor limiting the homopolymerization of these specific monomers under typical radical initiation conditions. Research has also explored the Michael addition reactions of nitronate ions to activated β,β-difluoroolefins, which can lead to stable adducts. dtic.mil

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) methods offer enhanced control over polymer architecture, molecular weight, and dispersity compared to conventional free radical polymerization. researchgate.net These techniques are particularly valuable for the polymerization of challenging monomers like fluorinated acrylates.

Nitroxide-Mediated Polymerization (NMP) of Fluorinated Acrylates

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a reversible termination equilibrium between propagating radicals and stable nitroxide radicals. researchgate.netmdpi.com While NMP has been successfully applied to a variety of monomers, its application to methacrylates, including fluorinated ones, can be challenging due to side reactions like disproportionation termination at high temperatures. scirp.org

Despite these challenges, NMP has been employed for the controlled polymerization of fluorinated (meth)acrylic monomers. researchgate.net The development of new nitroxides and polymerization conditions continues to expand the scope of NMP for these monomers. For instance, the use of a minimal amount of acrylonitrile (B1666552) has been shown to enable the controlled polymerization of methyl methacrylate in an NMP system.

Atom Transfer Radical Polymerization (ATRP) Approaches

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile CRP method that allows for the polymerization of a wide range of monomers, including acrylates, with good control over the resulting polymer characteristics. researchgate.netchemrestech.com ATRP of acrylates bearing fluorinated groups has been successfully demonstrated. researchgate.net

However, the direct ATRP of fluoroalkenes has not been reported, which is likely due to the strength of the CF₂-X (where X is a halogen) bond. researchgate.net Despite this limitation, ATRP has been successfully used to create block copolymers of fluorinated monomers like pentafluorostyrene with methyl methacrylate. researchgate.net The development of metal-free ATRP systems, using organic photocatalysts, is an emerging area that could offer new possibilities for the polymerization of fluorinated monomers for electronic and biomedical applications. rsc.org

Table 2: Controlled Radical Polymerization Techniques for Fluorinated Acrylates

| CRP Technique | Key Features | Application to Fluorinated Acrylates |

| Nitroxide-Mediated Polymerization (NMP) | Reversible termination with nitroxide radicals. researchgate.netmdpi.com | Has been used for fluorinated (meth)acrylic monomers, though challenges with side reactions exist. scirp.orgresearchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | Reversible activation/deactivation cycle with a transition metal complex. researchgate.netchemrestech.com | Successful for acrylates with fluorinated groups and for creating block copolymers. researchgate.net |

Synthesis of Fluorinated Acrylic Copolymers

The incorporation of this compound into copolymers allows for the development of materials with tailored properties. Advanced polymerization techniques are used to control the architecture of these copolymers, leading to structures such as block, graft, and core-shell polymers.

Design and Characterization of Block and Graft Copolymers

Block and graft copolymers containing fluorinated segments are of significant interest because they can self-assemble into nanostructured materials, combining the properties of their distinct components. nih.govresearchgate.net CRP methods like ATRP and RAFT are the primary tools for synthesizing these architectures with high precision. nih.govkpi.ua

Block Copolymers are typically synthesized by the sequential polymerization of different monomers. kpi.uajku.at For instance, a non-fluorinated polymer block, such as polystyrene or poly(methyl acrylate), can be synthesized first and then used as a macroinitiator to start the polymerization of a fluorinated monomer, forming a second block. kpi.ua This process has been used to create a variety of semifluorinated diblock and triblock copolymers. kpi.ua

Graft Copolymers can be prepared using a "grafting-from" strategy. This involves a polymer backbone that has initiator sites along its chain. These sites can then initiate the polymerization of a second monomer, creating grafted side chains. For example, a fluorine-containing polymer backbone, such as poly(2-methyl-1,4-bistrifluorovinyloxybenzene) (PMBTFVB), can be functionalized with initiator groups. Subsequently, a monomer like tert-butyl acrylate can be polymerized from these sites via ATRP to form grafted chains, which can then be hydrolyzed to create hydrophilic poly(acrylic acid) (PAA) side chains. rsc.org

The successful synthesis and resulting structure of these complex copolymers are confirmed using a suite of characterization techniques.

Characterization Methods for Fluorinated Copolymers| Technique | Information Provided | Source |

|---|---|---|

| Size Exclusion Chromatography (SEC/GPC) | Determines molecular weight and molecular weight distribution (polydispersity), confirming the formation of a higher molecular weight block copolymer from the initial macroinitiator. | kpi.ua |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F) | Confirms the incorporation of both monomer units into the copolymer chain and can be used to determine the copolymer composition. | kpi.uamdpi.com |

| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, such as the glass transition temperature (Tg). The presence of distinct Tgs corresponding to each block indicates microphase separation, a hallmark of block copolymers. | nih.govmdpi.com |

| Transmission Electron Microscopy (TEM) | Visualizes the nanostructured morphology of self-assembled block or graft copolymers, such as core-shell or lamellar structures. | mdpi.comnorthumbria.ac.uk |

Strategies for Tailoring Polymer Architecture (e.g., Core-Shell Structures)

Creating specific polymer architectures, such as core-shell structures, is a key strategy for optimizing the performance of fluorinated polymers while minimizing cost. northumbria.ac.uk This is particularly relevant for fluorinated acrylates, which are often expensive. researchgate.net By confining the fluorinated component to the surface (the shell), its unique properties, such as hydrophobicity and low surface energy, can be fully expressed without requiring the entire material to be fluorinated. nih.gov

A primary method for achieving this is seeded semi-continuous emulsion polymerization . northumbria.ac.uknih.gov This process typically involves two stages:

Core Synthesis: A "seed" latex of a non-fluorinated polymer (e.g., poly(methyl methacrylate-co-butyl acrylate)) is created through conventional emulsion polymerization. nih.gov

Shell Formation: A mixture of monomers, including the fluorinated acrylate, is then fed into the reactor. These monomers polymerize onto the existing seed particles, forming a shell around the core. northumbria.ac.uknih.gov

This core-shell strategy offers several advantages. It ensures that the fluorine-containing segments preferentially migrate to the polymer-air interface during film formation, thereby imparting excellent surface properties to the final material. nih.gov This approach reduces the total amount of fluorinated monomer needed, which is both economical and can be beneficial for environmental considerations. northumbria.ac.uk

Another advanced technique is RAFT-mediated polymerization-induced self-assembly (PISA) . This method can be used to synthesize fluorinated polyacrylate surfactant-free emulsions, which self-assemble into core-shell spherical morphologies directly during polymerization. sci-hub.se

Structure-Performance Relationships in Fluorinated Poly(acrylates)

The unique properties of fluorinated poly(acrylates) are directly linked to their molecular structure, particularly the presence and concentration of fluorine atoms.

Correlation of Fluorine Content with Polymer Characteristics

The incorporation of fluorine into an acrylate polymer backbone significantly alters its fundamental characteristics. A higher fluorine content generally leads to enhanced performance in several key areas. Fluoropolymers are known for their exceptional chemical inertness and thermal stability. kpi.ua

Studies on copolymers of vinylidene fluoride (VDF) and 2-(trifluoromethyl)acrylic acid (MAF) demonstrate a clear correlation between fluorine content and thermal degradation. acs.org As the molar percentage of the fluorine-rich MAF monomer increases, the thermal stability of the resulting copolymer can be affected, with degradation behavior linked to the specific structure of the fluorinated units. acs.orgresearchgate.net For example, the thermal decomposition of copolymers containing tert-butyl 2-trifluoromethacrylate is often initiated by the loss of isobutene from the side groups, a process directly related to the concentration of that specific monomer unit. researchgate.net

Impact of Fluorine Content on Polymer Properties

| Property | Effect of Increasing Fluorine Content | Source |

|---|---|---|

| Thermal Stability | Generally increases, though specific degradation pathways depend on the monomer structure. | acs.orgkpi.ua |

| Chemical Resistance | Significantly enhanced due to the strength and stability of C-F bonds. | kpi.ua |

| Protective Ability | Increased resistance to atmospheric corrosion and environmental degradation. | researchgate.net |

| Surface Energy | Decreases, leading to enhanced hydro- and oleophobicity. | kpi.ua |

| Refractive Index | Decreases. | kpi.ua |

| Dielectric Constant | Decreases. | kpi.ua |

Incorporating even a small amount of a fluorinated monomer can have a substantial impact. For example, in clear coatings based on fluorinated acrylic copolymers, fluorine content in the range of 4–10% was found to significantly extend the protective ability of the coatings against atmospheric corrosion. researchgate.net

Surface Energy Modulation and Hydro/Oleophobicity

One of the most valuable characteristics of fluorinated polymers is their ability to create surfaces with very low surface energy, resulting in materials that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). unimore.it

Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. Materials with high surface energy (e.g., metals, glass) are easily wetted by liquids, while those with low surface energy repel them. 3m.com The low surface energy of fluorinated polymers stems from the unique electronic nature of the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, creating a strong, stable, and low-polarizability bond. This results in weak intermolecular forces (van der Waals forces) at the surface. researchgate.net

When fluorinated monomers like this compound are incorporated into a polymer, the fluorinated side chains tend to migrate to the surface to minimize the interfacial free energy. researchgate.netnih.gov This creates a surface layer rich in C-F bonds, effectively shielding the bulk polymer and presenting a low-energy interface to the environment. This phenomenon is the basis for the exceptional water and oil repellency of these materials.

The effect of fluorination on surface properties can be quantified by measuring the contact angle of liquids on the polymer surface. A higher contact angle indicates greater repellency.

Comparison of Surface Properties for Non-Fluorinated and Fluorinated Polymers

| Polymer/Material | Water Contact Angle (°) | Surface Free Energy (mN/m) | Source |

|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | ~68-83° | ~33-40.3 | researchgate.netnih.govmdpi.com |

| P3HT (Poly(3-hexylthiophene)) | - | 21.2 | rsc.org |

| P3HT with 50% Carbamate Functionalization (Fluorine-related modification) | - | 28.6 | rsc.org |

As shown in the table, standard polymers like PMMA have relatively high surface energy and are partially wettable. researchgate.net Introducing fluorine-containing groups, as seen in the perfluoropolyether hybrids and functionalized conjugated polymers, dramatically increases the contact angle and lowers the surface energy, leading to strong hydrophobic and oleophobic properties. unimore.itrsc.org

Thermal Stability and Mechanical Properties of Fluoropolymers

The incorporation of fluorine atoms into a polymer backbone significantly influences its thermal and mechanical characteristics. fluoropolymers.eu Fluoropolymers, a class of materials characterized by fluorine atoms directly attached to their carbon backbone, are renowned for their resistance to extreme temperatures, chemical inertness, and durability. fluoropolymers.euchemicalsafetyfacts.org The carbon-fluorine bond's strength is a key contributor to these unique properties. chemicalsafetyfacts.org

The mechanical properties of fluoropolymers are also noteworthy. They typically possess high compressive strength and dimensional stability, making them suitable as structural materials where chemical and temperature resistance are required. professionalplastics.com Fluoropolymers are known for their durability and ability to withstand mechanical stress. chemicalsafetyfacts.org While specific mechanical data for poly(this compound) is sparse, studies on related fluorinated polymers and composites indicate a general improvement in properties like elastic modulus and tensile strength. researchgate.net For example, the introduction of fluorinated nanotubes into a PMMA matrix has been shown to increase the elastic modulus. researchgate.net

Table 1: General Thermal and Mechanical Properties of Fluoropolymers

| Property | Description | Source |

| Thermal Stability | High resistance to degradation at elevated temperatures. | fluoropolymers.euacs.org |

| Chemical Resistance | Inert to a wide range of solvents, acids, and bases. | fluoropolymers.euchemicalsafetyfacts.org |

| Mechanical Strength | Durable and able to withstand mechanical stress. | chemicalsafetyfacts.org |

| Dimensional Stability | High resistance to changes in shape under load and varying temperatures. | professionalplastics.com |

| Low Friction | Often exhibit a low coefficient of friction. | chemicalsafetyfacts.org |

Research Applications in Functional Materials

The unique properties of fluoropolymers derived from monomers like this compound make them attractive for a variety of advanced applications.

Development of Advanced Coatings and Surface Modifiers

Fluoropolymers are extensively used in the formulation of advanced coatings due to their low surface energy, which imparts water and oil repellency, and their high resistance to weathering and UV radiation. researchgate.netresearchgate.net These properties are critical for creating protective and self-cleaning surfaces. researchgate.net Side-chain fluorinated polymers, for example, are used as coatings for textiles and paper to provide stain resistance. fluoropolymers.eu

The polymerization of monomers like this compound can lead to materials with low surface energy, making them ideal for creating hydrophobic or superhydrophobic surfaces. researchgate.net These coatings find applications in diverse fields, from aerospace and automotive to building and construction, where durability and resistance to harsh environments are paramount. chemicalsafetyfacts.orgadvcoatingsinc.com For instance, fluoropolymer coatings are used on aircraft to provide weather resistance and on industrial equipment to protect against corrosion. chemicalsafetyfacts.orgadvcoatingsinc.com

Materials for Energy Storage and Conversion Devices (e.g., Lithium Batteries, Capacitors)

In the realm of energy storage, fluorinated materials are being explored for their potential to enhance the performance and safety of devices like lithium-ion batteries. osti.gov Fluorinated electrolytes and polymer binders are of particular interest. epo.org The use of fluorinated compounds in electrolytes, such as methyl difluoroacetate, has been investigated to improve the thermal stability and low-temperature performance of lithium-ion batteries. osti.gov

Polymers derived from difluoroacrylates could potentially serve as binders or separators in batteries. epo.org The inherent thermal and chemical stability of fluoropolymers is advantageous in the demanding environment of a battery. fluoropolymers.eu While direct applications of poly(this compound) are not detailed in the search results, the broader class of fluoropolymers is recognized for its potential in creating safer and more efficient energy storage systems. osti.govsigmaaldrich.com

Membranes for Separation Technologies

Polymeric membranes are a cornerstone of modern separation technologies, used in processes ranging from gas separation to water purification. researchgate.netmdpi.com Fluoropolymers, including those potentially derived from this compound, are valuable materials for membrane fabrication due to their chemical resistance and tunable properties. researchgate.net

In gas separation, fluorinated polymers are being investigated to overcome the trade-off between permeability and selectivity. researchgate.net For instance, polyimides containing hexafluoroisopropylidene groups are used in membranes for natural gas separation. google.com The incorporation of fluorine can enhance the free volume within the polymer matrix, potentially improving gas transport properties. mdpi.com

In liquid separations, the hydrophobicity and chemical stability of fluoropolymers make them suitable for applications like membrane contactors and for treating industrial wastewater. mdpi.com While specific studies on poly(this compound) membranes are not available, the general characteristics of fluoropolymers suggest their utility in creating robust and efficient separation membranes. researchgate.netnih.gov

Table 2: Potential Applications of Poly(this compound) in Separation Technologies

| Application Area | Potential Role of the Polymer | Key Properties | Source |

| Gas Separation | Forms the selective layer of a membrane to separate gases like CO2 from N2 or CH4. | High permeability, high selectivity, chemical resistance. | researchgate.netmdpi.com |

| Liquid Separation | Used in microfiltration, ultrafiltration, or as a support for composite membranes. | Chemical stability, controlled pore structure, hydrophobicity. | mdpi.comnih.gov |

| Pervaporation | Creates a selective barrier for the separation of liquid mixtures. | High flux, high selectivity, thermal stability. | rsc.org |

Application in Flexible Electronics and Wearable Devices

Fluoropolymers can play a crucial role as flexible substrates and dielectric materials in these devices. Their mechanical durability and flexibility are advantageous for applications that require bending and stretching. mdpi.com While not conductive themselves, polymers derived from this compound could be used as insulating layers or as a matrix for composite materials in flexible electronic components. researchgate.netadvancedsciencenews.com The combination of thermal stability and mechanical flexibility makes fluoropolymers attractive for creating reliable and long-lasting flexible and wearable devices. fluoropolymers.euchemicalsafetyfacts.org

Applications in Medicinal Chemistry and Advanced Organic Synthesis

Methyl 3,3-Difluoroacrylate as a Versatile Synthetic Building Block

This compound has emerged as a valuable and versatile building block in organic synthesis, providing access to a wide array of fluorinated molecules. Its unique electronic and steric properties, conferred by the geminal fluorine atoms and the acrylate (B77674) system, make it a reactive and adaptable synthon for the construction of complex molecular architectures.

The geminal difluoroethylene unit (CF2=C) is a key functional group that can be introduced into organic molecules using this compound. This moiety is of significant interest in medicinal chemistry as it can act as a bioisostere for a carbonyl group, potentially improving a drug's metabolic stability and pharmacokinetic profile. researchgate.net The introduction of this unit often involves nucleophilic addition-elimination reactions where a nucleophile attacks the β-carbon of the acrylate, followed by the elimination of a leaving group. For instance, the reaction of this compound with various nucleophiles allows for the straightforward installation of the difluoromethylene group into different molecular scaffolds. rsc.org This strategy has been successfully employed in the synthesis of various biologically active compounds. researchgate.net

This compound serves as a precursor for the stereoselective synthesis of various fluorinated alkenes. organic-chemistry.orgrsc.org By carefully choosing reaction conditions and reagents, chemists can control the geometry of the resulting double bond, leading to either (E)- or (Z)-isomers with high selectivity. For example, reactions with organocuprates have been shown to proceed with high Z-selectivity. acs.org This control is crucial in the synthesis of bioactive molecules where the stereochemistry of a double bond can significantly impact its biological activity. The development of catalytic and stereoselective methods for the transformation of this compound has expanded the toolbox of synthetic chemists for creating complex fluorinated molecules. organic-chemistry.orgrsc.org

The electron-deficient nature of the double bond in this compound makes it an excellent dienophile and dipolarophile in cycloaddition reactions, facilitating the construction of various fluorinated heterocyclic systems.

Pyrrolidines: 1,3-dipolar cycloaddition reactions of azomethine ylides with this compound provide an efficient route to highly functionalized and stereochemically rich 3,3-difluoropyrrolidines. researchgate.net These reactions can be catalyzed by metal complexes, such as those of copper, to achieve high yields and enantioselectivities. researchgate.net The resulting fluorinated pyrrolidine (B122466) scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals.

Isoxazolidines: The reaction of nitrones with this compound via a [3+2] cycloaddition provides access to 5,5-difluoroisoxazolidines. researchgate.netdergipark.org.tr These reactions often proceed with high diastereoselectivity. researchgate.net Isoxazolidines are versatile synthetic intermediates and can be transformed into a variety of other valuable compounds, such as β-amino acids and γ-amino alcohols. dergipark.org.tr The presence of the geminal difluoro group in the isoxazolidine (B1194047) ring can influence the molecule's conformation and biological properties.

This compound is a valuable substrate for the synthesis of fluorinated cyclopropanes, which are considered privileged structural motifs in medicinal chemistry due to their unique conformational and electronic properties. utdallas.eduresearchgate.net The fusion of a cyclopropane (B1198618) ring with geminal difluoro substituents can significantly impact a molecule's pharmacokinetic profile, metabolic stability, and cell permeability. utdallas.eduresearchgate.net

Biocatalytic strategies using engineered myoglobin-based catalysts have been developed for the stereoselective cyclopropanation of gem-difluoroalkenes, including derivatives of this compound, with diazoacetonitrile. utdallas.edu These methods can afford gem-difluorinated cyclopropanes with excellent diastereoselectivity and enantioselectivity. utdallas.edu Additionally, chemical methods for the synthesis of monofluorinated cyclopropanes have also been reported, highlighting the versatility of fluorinated acrylates in constructing these strained ring systems. cas.cnrsc.org

Rational Design of Fluorinated Bioactive Molecules

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties allow for the fine-tuning of a molecule's physicochemical and biological characteristics, leading to improved efficacy and safety profiles.

Bioisosteric replacement is a powerful strategy in drug design where a specific atom or group of atoms is replaced by another with similar steric and electronic properties to modulate the biological activity of a lead compound. sci-hub.se Fluorine is frequently employed as a bioisostere for hydrogen, a hydroxyl group, or even a carbonyl group, due to its small van der Waals radius and high electronegativity. mdpi.comresearchgate.net

The substitution of hydrogen with fluorine can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of a drug. tandfonline.com This is due to the high strength of the carbon-fluorine bond. Furthermore, the introduction of fluorine can significantly alter the acidity (pKa) of nearby functional groups, which can influence a drug's absorption, distribution, and target binding affinity. tandfonline.com The strategic placement of fluorine can also modulate the lipophilicity of a molecule, affecting its ability to cross cell membranes and the blood-brain barrier. researchgate.net

The difluoromethylene group (CF2), readily accessible from this compound, is often used as a bioisosteric replacement for an ether or thioether oxygen atom or a carbonyl group. ucl.ac.uk This substitution can lead to enhanced metabolic stability and altered conformational preferences, which may result in improved target binding and selectivity. ucl.ac.uk The rational application of fluorine as a bioisostere continues to be a highly successful approach in the development of new and improved therapeutic agents. tandfonline.comnih.gov

Impact of Fluorine on Metabolic Stability and Lipophilicity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity. acs.orgtandfonline.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP) family. ucd.ie This increased stability at metabolically vulnerable positions can prolong the half-life of a drug, thereby enhancing its therapeutic effect. nih.gov

Fluorine's high electronegativity can also influence the metabolic stability of adjacent or even distant parts of a molecule through inductive and resonance effects, or by inducing conformational changes that affect enzyme binding. tandfonline.com For instance, the introduction of fluorine can alter the pKa of nearby functional groups, which in turn can affect the molecule's pharmacokinetic properties. bohrium.com

Lipophilicity, a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is also significantly impacted by fluorination. The substitution of hydrogen with fluorine generally leads to an increase in lipophilicity. ucd.ie However, the effect is not always straightforward. For example, while replacing a methyl group with a trifluoromethyl group often increases lipophilicity, replacing it with a monofluoromethyl or difluoromethyl group can sometimes lead to a decrease in lipophilicity due to larger dipole moments. researchgate.net This modulation of lipophilicity is crucial for optimizing a drug's ability to pass through cell membranes and reach its target, while also avoiding excessive sequestration in fatty tissues. nih.gov

The strategic placement of fluorine atoms allows for the fine-tuning of a molecule's properties to achieve a desirable balance between metabolic stability and lipophilicity, ultimately leading to improved drug efficacy and bioavailability. tandfonline.comucd.ie

Table 1: Impact of Fluorine Substitution on Drug Properties

| Property | Effect of Fluorine Substitution | Reference |

| Metabolic Stability | Generally increased due to the high strength of the C-F bond, blocking metabolically labile sites. | tandfonline.comucd.ienih.gov |

| Lipophilicity (logP) | Generally increased, but the effect can vary depending on the degree and position of fluorination. | ucd.iebohrium.com |

| pKa | Can be significantly altered, affecting the ionization state of the molecule and its pharmacokinetic properties. | tandfonline.combohrium.com |

| Binding Affinity | Can be enhanced through various mechanisms, including increased lipophilicity and altered electronic interactions. | bohrium.com |

| Conformation | Can induce specific molecular conformations that may be more favorable for binding to the target protein. | bohrium.com |

Design of Enzyme Inhibitors and Electrophilic Warheads

This compound and similar fluorinated compounds are valuable building blocks in the design of enzyme inhibitors, particularly those that act via covalent modification. rsc.org The electron-withdrawing nature of the two fluorine atoms makes the double bond of the acrylate system highly electrophilic and susceptible to nucleophilic attack by amino acid residues within the active site of an enzyme. nih.gov This reactivity is harnessed in the design of "electrophilic warheads," which are reactive groups designed to form a stable covalent bond with a target protein, leading to irreversible inhibition. nih.gov

The gem-difluoroalkene moiety present in this compound can act as a bioisostere for a carbonyl group, mimicking its geometry and electronics to a certain extent. rsc.org This allows for the design of inhibitors that can fit into the active sites of enzymes that process carbonyl-containing substrates.

The reactivity of the electrophilic warhead can be tuned by modifying the rest of the molecule. This allows for the optimization of selectivity, ensuring that the inhibitor reacts primarily with the intended target enzyme and minimizes off-target effects. tue.nl For example, α,α-difluoromethyl ketones have been successfully designed as inhibitors for viral proteases. unimi.it

The development of novel electrophilic warheads is an active area of research in medicinal chemistry, as it offers a powerful approach to creating highly potent and selective drugs for a variety of diseases. nih.govrsc.org The unique properties of fluorinated compounds like this compound make them particularly attractive for this purpose.

Table 2: Examples of Electrophilic Warheads in Drug Design

| Electrophilic Warhead | Target Residue(s) | Mechanism of Action | Reference |

| Acrylamide | Cysteine | Michael Addition | nih.gov |

| Chloroacetamide | Cysteine | Nucleophilic Substitution | nih.gov |

| Cyanoacrylamide | Cysteine | Reversible Michael Addition | nih.gov |

| Vinyl Sulfonamide | Cysteine, Lysine | Michael Addition | rsc.org |

| α,α-Difluoromethyl ketone | Cysteine | Nucleophilic Addition | unimi.it |

Contribution to Agrochemical Research

The introduction of fluorine-containing groups is a well-established strategy in the development of modern agrochemicals, with a significant percentage of recently registered pesticides containing fluorine. nih.gov Fluorinated compounds often exhibit enhanced biological activity, improved metabolic stability in plants and insects, and favorable physicochemical properties for formulation and application. nih.govuva.nl

This compound serves as a valuable synthetic intermediate for the introduction of the difluoromethyl group into agrochemical candidates. ccspublishing.org.cnalfa-chemistry.com The difluoromethyl group is a common motif in many successful fungicides and herbicides. ccspublishing.org.cn For instance, the synthesis of several commercial fungicides involves the use of building blocks derived from or similar to difluoroacetoacetate, which shares structural similarities with this compound. ccspublishing.org.cn

The trifluoromethyl group is another crucial substituent in agrochemicals, and while distinct from the difluoromethyl group, the synthetic methodologies often overlap. avcr.czagropages.com The presence of these fluorinated groups can significantly impact the efficacy and spectrum of activity of a pesticide. uva.nl Research in this area focuses on developing efficient and cost-effective methods for incorporating fluorine and fluorinated moieties into complex molecules. agropages.com The use of fluorinated building blocks like this compound is a key approach to achieving this goal. ccspublishing.org.cn

Table 3: Fluorine-Containing Functional Groups in Agrochemicals

| Fluorinated Group | Importance in Agrochemicals | Example Compound Class | Reference |

| Difluoromethyl (-CF2H) | Common in modern fungicides, contributing to high efficacy. | Pyrazole carboxamides | ccspublishing.org.cn |

| Trifluoromethyl (-CF3) | Widely used in herbicides and insecticides to enhance activity and stability. | Phenylpyrazoles | nih.gov |

| Fluoro (-F) | Can increase biological activity and influence physicochemical properties. | Fluoroquinolones (used as antibiotics, with some agrochemical applications) | tandfonline.com |

Current Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for synthesizing fluorinated compounds is a key focus of modern organic chemistry. researchgate.netrsc.org Traditional approaches often rely on harsh reagents and produce significant waste, prompting the search for greener alternatives. researchgate.net

Recent advancements in fluorine chemistry have explored novel strategies to improve the synthesis of compounds like methyl 3,3-difluoroacrylate. For instance, the use of continuous-flow reactors offers a safer and more efficient way to handle potentially hazardous intermediates and improve reaction yields. chemrxiv.orgrsc.org This approach minimizes the risks associated with highly energetic reactions and reduces the need for extensive purification steps, thereby lessening the environmental impact. chemrxiv.orgrsc.org